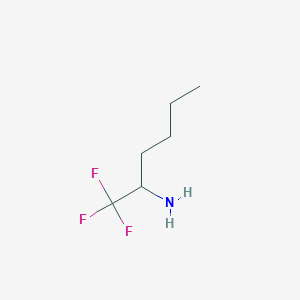1,1,1-Trifluorohexan-2-amine
CAS No.: 684-73-1
Cat. No.: VC7993692
Molecular Formula: C6H12F3N
Molecular Weight: 155.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 684-73-1 |
|---|---|
| Molecular Formula | C6H12F3N |
| Molecular Weight | 155.16 |
| IUPAC Name | 1,1,1-trifluorohexan-2-amine |
| Standard InChI | InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3 |
| Standard InChI Key | XRRYXZXWFBPGEJ-UHFFFAOYSA-N |
| SMILES | CCCCC(C(F)(F)F)N |
| Canonical SMILES | CCCCC(C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemistry
1,1,1-Trifluorohexan-2-amine has the molecular formula C₆H₁₂F₃N and a molecular weight of 155.16 g/mol. The molecule consists of a hexyl backbone with a trifluoromethyl group (–CF₃) at position 1 and an amine group (–NH₂) at position 2, rendering it a secondary amine. The fluorine atoms in the –CF₃ group create a highly electronegative environment, influencing both electronic and steric properties .
The compound’s stereochemistry is defined by the spatial arrangement around the chiral center at carbon 2. Enantiomeric forms may exhibit distinct biological activities, though resolution of these isomers remains unexplored in the literature .
Spectroscopic and Crystallographic Data
While crystallographic data for 1,1,1-trifluorohexan-2-amine are unavailable, related trifluoromethylamines exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy. For example, in ¹⁹F NMR, the –CF₃ group typically resonates between −60 to −70 ppm, while the amine proton in ¹H NMR appears as a broad singlet near 1.5–2.5 ppm . Infrared (IR) spectroscopy reveals N–H stretching vibrations at ~3300 cm⁻¹ and C–F stretches at 1100–1200 cm⁻¹ .
Synthesis and Manufacturing
Nucleophilic Trifluoromethylation
A common route to α-trifluoromethylamines involves the nucleophilic addition of trifluoromethyl groups to carbonyl intermediates. For instance, Swern oxidation of primary alcohols to aldehydes, followed by trifluoromethylation using TMSCF₃ (trimethyl(trifluoromethyl)silane), yields β-trifluoromethyl alcohols, which can be further functionalized .
Example Reaction Pathway:
-
Swern Oxidation:
-
Trifluoromethylation:
-
Reductive Amination:
This method, adapted from synthesis protocols for 1,1,1-trifluoro-4-methylhexan-2-amine, highlights the versatility of fluorination strategies in amine synthesis.
Alternative Routes
-
Rearrangement Reactions: β-Amino-α-trifluoromethyl alcohols undergo acid-catalyzed rearrangements to form α-trifluoromethylamines, as demonstrated in studies on 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol .
-
Hydroamination: Direct addition of ammonia to trifluoromethyl alkenes under catalytic conditions offers a single-step route, though yields remain suboptimal .
Physicochemical Properties
Acidity and Basicity
The amine group’s pKa is reduced due to the electron-withdrawing –CF₃ group, rendering 1,1,1-trifluorohexan-2-amine a weaker base (pKa ~9.5) compared to hexan-2-amine (pKa ~10.6) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 150°C, suggesting moderate thermal stability .
Industrial and Materials Applications
Agrochemicals
Fluorinated amines serve as intermediates in herbicides and insecticides. The –CF₃ group improves resistance to environmental degradation.
Coordination Chemistry
Schiff base ligands derived from trifluoromethylamines form stable complexes with transition metals (e.g., oxovanadium(IV)), useful in catalysis and materials science .
Comparative Analysis of Trifluoromethylamines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume